3,4-dimethoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide
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Overview
Description
3,4-dimethoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a sulfonamide group, a piperidine ring, and methoxy substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the sulfonamide group. One common method involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-(piperidin-1-ylcarbonyl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 3,4-diformylbenzenesulfonamide or 3,4-dicarboxybenzenesulfonamide.
Reduction: Formation of 3,4-dimethoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]amine.
Substitution: Formation of 3,4-dihydroxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide.
Scientific Research Applications
3,4-dimethoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide
- 3,4-dimethoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide
- 3,4-dimethoxy-N-[2-(azepan-1-ylcarbonyl)phenyl]benzenesulfonamide
Uniqueness
3,4-dimethoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and the sulfonamide group makes it particularly versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(piperidine-1-carbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-11-10-15(14-19(18)27-2)28(24,25)21-17-9-5-4-8-16(17)20(23)22-12-6-3-7-13-22/h4-5,8-11,14,21H,3,6-7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSBPXKGOJIKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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